Boc-Hyp-OH

Catalog No.
S704601
CAS No.
13726-69-7
M.F
C10H17NO5
M. Wt
231.25g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Hyp-OH

CAS Number

13726-69-7

Product Name

Boc-Hyp-OH

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Peptide synthesis:

  • As a building block: Due to its specific stereochemistry and functional groups, Boc-L-hydroxyproline is a valuable building block for the synthesis of peptides containing the hydroxyproline amino acid. These peptides are crucial for studying protein structure, function, and interactions in various biological processes.
  • Protection of the hydroxyl group: The tert-butoxycarbonyl (Boc) group acts as a protecting group for the hydroxyl group present on the molecule. This allows selective modification of other functional groups within the peptide chain while keeping the hydroxyl group intact.

Collagen research:

  • Hydroxyproline is a key component of collagen: Collagen is a major structural protein found in connective tissues throughout the body. Hydroxyproline plays a crucial role in collagen structure and stability, contributing to its strength and flexibility [].
  • Studying collagen synthesis and function: Boc-L-hydroxyproline can be used to investigate various aspects of collagen biology, such as its synthesis, degradation, and role in various diseases like fibrosis and osteoarthritis [].

Drug discovery and development:

  • Targeting hydroxyproline-containing proteins: Certain diseases are associated with dysregulation of proteins containing hydroxyproline. Boc-L-hydroxyproline can be employed in the development of drugs that target these proteins for therapeutic purposes [].
  • Developing new materials: The unique properties of Boc-L-hydroxyproline, including its chirality and functional groups, have potential applications in the design of novel biomaterials for drug delivery, tissue engineering, and other biomedical applications.

Boc-Hydroxyproline, commonly referred to as Boc-Hyp-OH, is a derivative of hydroxyproline that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has the molecular formula C10H17NO5C_{10}H_{17}NO_{5} and a molecular weight of approximately 231.25 g/mol. It is characterized by its high solubility in organic solvents and is often utilized in peptide synthesis due to its ability to protect amino groups during

Boc-Hyp-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to deliver the hydroxyproline unit into peptides. Hydroxyproline plays a crucial role in stabilizing the triple helical structure of collagen, contributing to the strength and flexibility of connective tissues [].

  • Boc-Hyp-OH is likely to exhibit mild irritant properties. Standard laboratory safety practices for handling organic compounds should be followed when working with this material.
  • Specific data on toxicity or flammability might not be publicly available due to its use as a research chemical.
, primarily in the context of peptide synthesis. The Boc protecting group can be removed under acidic conditions, allowing for the coupling of Boc-Hyp-OH with other amino acids or peptide fragments. Notably, the Mitsunobu reaction has been employed to synthesize N-Boc-4(S)-Hydroxyproline from its precursors with high stereochemical inversion . Additionally, Boc-Hyp-OH can undergo fluorination reactions, where the hydroxyl group is substituted by fluorine, demonstrating its versatility in synthetic organic chemistry .

Boc-Hyp-OH can be synthesized through various methods:

  • Direct Protection: Hydroxyproline can be reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
  • Mitsunobu Reaction: This method involves using coupling agents to facilitate the formation of Boc-Hyp-OH from precursor compounds with inversion of configuration at specific stereocenters .
  • Fluorination: Hydroxyproline derivatives can be converted into their fluorinated counterparts through reactions involving fluorinating agents like morpholinosulfur trifluoride .

These methods highlight the compound's accessibility for research and industrial applications.

Boc-Hyp-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for peptides, especially those mimicking collagen.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in cardiovascular medicine due to their role in synthesizing drugs like Fosinopril-d5 Sodium Salt .
  • Bioconjugation: The compound can be utilized as an intermediate in developing conjugates for targeted drug delivery systems.

Boc-Hyp-OH shares structural similarities with several other compounds that have hydroxyproline or similar amino acid frameworks. Here are some notable comparisons:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Boc-4(S)-Hydroxyproline24188-74-7Contains a similar Boc protecting groupStereochemistry differs at C-4
Boc-4(R)-Hydroxyproline630423-36-8Similar backbone but different stereochemistryDistinct biological activity
Boc-Proline940-62-5Lacks hydroxyl group on C-4Less hydrophilic than hydroxyproline
Boc-Valine87691-27-8Different amino acid structureNon-hydroxylated side chain

The uniqueness of Boc-Hyp-OH lies in its hydroxyl group at the C-4 position, which significantly affects its solubility and reactivity compared to other amino acid derivatives. This property makes it particularly useful in synthesizing collagen-like peptides and exploring therapeutic avenues related to connective tissue health.

XLogP3

0.3

UNII

RC99P5B8IG

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13726-69-7

Wikipedia

Trans-N-boc-4-hydroxy-L-proline

Dates

Modify: 2023-08-15
Hagel et al. Selective irreversible inhibition of a protease by targeting a non-catalytic cysteine. Nature Chemical Biology, doi: 10.1038/nchembio.492, published online 28 November 2010 http://www.nature.com/naturechemicalbiology

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